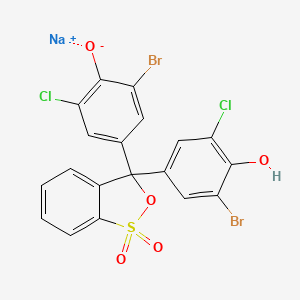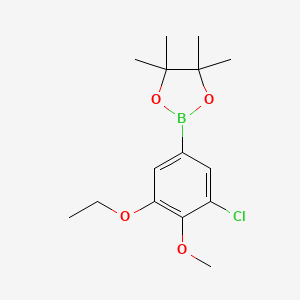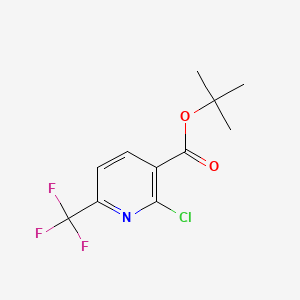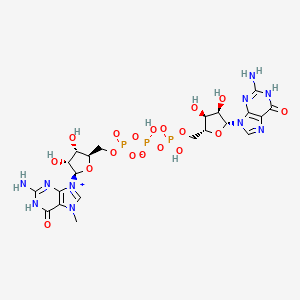
7-Methyl-diguanosine triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-diguanosine triphosphate is a cap analog that can be incorporated into messenger RNA. It plays a crucial role in translation and messenger RNA degradation in mammalian cells . This compound is involved in various biological processes, making it a significant subject of study in molecular biology and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-diguanosine triphosphate involves the chemical modification of guanosine triphosphate. The process typically includes the methylation of the guanosine moiety at the N7 position, followed by the formation of a triphosphate bridge . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the triphosphate linkage.
Industrial Production Methods: Industrial production of this compound is generally carried out using advanced biochemical techniques. These methods may involve enzymatic synthesis, where enzymes catalyze the formation of the triphosphate linkage, ensuring high yield and purity . The production process is optimized for large-scale manufacturing to meet the demands of research and pharmaceutical applications.
化学反应分析
Types of Reactions: 7-Methyl-diguanosine triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triphosphate moiety, altering its chemical properties.
Substitution: Substitution reactions can occur at the guanosine moiety, leading to the formation of different analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions include various methylated and phosphorylated derivatives of this compound. These derivatives have distinct chemical and biological properties, making them useful in different research applications .
科学研究应用
7-Methyl-diguanosine triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties of nucleotides and their interactions with other molecules.
作用机制
The mechanism of action of 7-Methyl-diguanosine triphosphate involves its incorporation into messenger RNA as a cap analog. This incorporation affects the stability and translation efficiency of the messenger RNA. The compound interacts with various molecular targets, including translation initiation factors and messenger RNA degradation enzymes . These interactions regulate the translation and degradation of messenger RNA, influencing gene expression and cellular functions .
相似化合物的比较
7-Methylguanosine triphosphate: Another cap analog with similar properties but different structural features.
7-Methylguanosine diphosphate: A related compound with two phosphate groups instead of three.
7-Methylguanosine monophosphate: A simpler analog with a single phosphate group.
Uniqueness: 7-Methyl-diguanosine triphosphate is unique due to its specific structure, which includes a triphosphate bridge and a methylated guanosine moiety. This structure allows it to mimic the natural cap structure of messenger RNA, making it highly effective in studying messenger RNA capping and its biological functions .
属性
CAS 编号 |
62828-64-2 |
|---|---|
分子式 |
C21H29N10O18P3 |
分子量 |
802.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C21H29N10O18P3/c1-29-5-31(15-9(29)17(37)28-21(23)26-15)19-13(35)11(33)7(47-19)3-45-51(40,41)49-52(42,43)48-50(38,39)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)25-20(22)27-16(8)36/h4-7,10-13,18-19,32-35H,2-3H2,1H3,(H8-,22,23,25,26,27,28,36,37,38,39,40,41,42,43)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChI 键 |
FHHZHGZBHYYWTG-INFSMZHSSA-N |
手性 SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O |
规范 SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


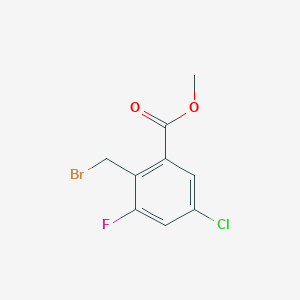
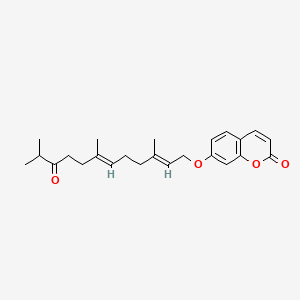
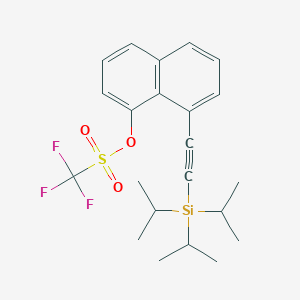
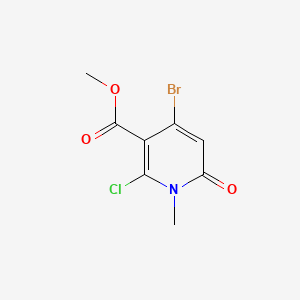
![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)
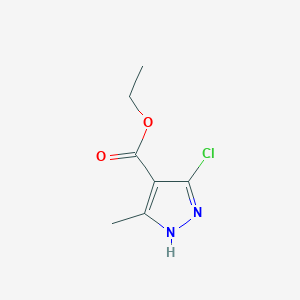
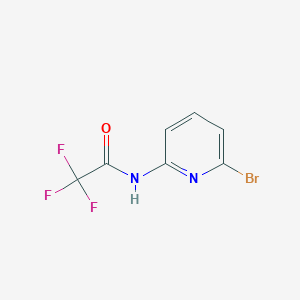
![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)
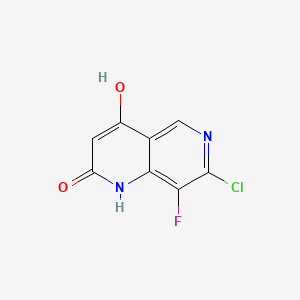
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)
